4-{2-[(3,5-Difluorobenzyl)oxy]ethyl}piperidine hydrochloride
Overview
Description
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H15F2NO.ClH/c13-10-2-1-9 (12 (14)7-10)8-16-11-3-5-15-6-4-11;/h1-2,7,11,15H,3-6,8H2;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D structure for further analysis.Scientific Research Applications
Synthesis and Structural Analysis
- The compound has been involved in synthesis processes such as the Knoevenagel condensation reaction, where it contributes to the formation of complex molecules with potential antimicrobial activity. For instance, similar compounds have been synthesized using piperidine and analyzed for their crystal and molecular structure (Kariyappa et al., 2016).
Biological Activities
- Piperidine derivatives, including those structurally similar to "4-{2-[(3,5-Difluorobenzyl)oxy]ethyl}piperidine hydrochloride," have shown significant cytotoxicity and potential as anticancer agents. This is demonstrated in the synthesis and evaluation of various piperidine derivatives for their cytotoxic effects on different cell lines (Dimmock et al., 1998).
- Research on novel piperidine derivatives has also revealed promising applications in the field of enzyme inhibition, particularly as anti-acetylcholinesterase agents, which are relevant for conditions like Alzheimer's disease (Sugimoto et al., 1990).
Antioxidant and Antimicrobial Properties
- Piperidine compounds have been synthesized and characterized for their performance in applications like polypropylene copolymers. Their role as antioxidants in various materials has been explored, indicating a potential for broader chemical applications (Desai et al., 2004).
Synthesis of Novel Compounds
- The compound has been used in the synthesis of new molecules with potential as CCR5 antagonists, indicating its relevance in medicinal chemistry and drug design (Bi, 2015).
Molecular Docking and Bioactivity
- Studies involving molecular docking and the assessment of biological activities of derivatives of this compound have been conducted, demonstrating its utility in drug discovery and pharmaceutical research (Munir et al., 2017).
Properties
IUPAC Name |
4-[2-[(3,5-difluorophenyl)methoxy]ethyl]piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19F2NO.ClH/c15-13-7-12(8-14(16)9-13)10-18-6-3-11-1-4-17-5-2-11;/h7-9,11,17H,1-6,10H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USUHFMGKKMAANU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CCOCC2=CC(=CC(=C2)F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClF2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1220038-94-7 | |
Record name | Piperidine, 4-[2-[(3,5-difluorophenyl)methoxy]ethyl]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1220038-94-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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